USP25/28 inhibitor AZ1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

USP25/28 inhibitor AZ1 is a potent and selective dual inhibitor of ubiquitin-specific protease 25 and ubiquitin-specific protease 28. These enzymes are part of the deubiquitinase family, which play a crucial role in regulating protein degradation and maintaining cellular homeostasis. This compound has shown promise in various scientific research applications, particularly in the fields of oncology and immunology .

準備方法

The synthesis of USP25/28 inhibitor AZ1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .

化学反応の分析

USP25/28 inhibitor AZ1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

USP25/28 inhibitor AZ1 has a wide range of scientific research applications:

作用機序

USP25/28 inhibitor AZ1 exerts its effects by selectively inhibiting the activity of ubiquitin-specific protease 25 and ubiquitin-specific protease 28. This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses. The compound induces DNA damage, activates mitochondrial apoptosis, and enhances tumor cell immunogenicity through the cGAS-STING signaling pathway . Additionally, it promotes the degradation of oncogenic proteins like c-MYC, resulting in cell cycle arrest and inhibition of DNA repair .

類似化合物との比較

USP25/28 inhibitor AZ1 is unique in its dual inhibition of both ubiquitin-specific protease 25 and ubiquitin-specific protease 28. Similar compounds include:

USP7 inhibitors: Targeting another member of the deubiquitinase family, these inhibitors have shown potential in cancer therapy.

USP30 inhibitors: These compounds are being explored for their role in mitochondrial quality control and neurodegenerative diseases.

USP1 inhibitors: Known for their role in DNA damage response and repair mechanisms.

Compared to these compounds, this compound offers a broader range of applications due to its dual-targeting capability .

生物活性

USP25/28 inhibitor AZ1 is a selective, non-competitive dual inhibitor targeting the deubiquitinating enzymes (DUBs) USP25 and USP28. These enzymes play significant roles in various cellular processes, including protein degradation, cell cycle regulation, and responses to stress. The inhibition of these proteins has implications for cancer therapy and neurodegenerative diseases. This article synthesizes research findings on the biological activity of AZ1, highlighting its mechanisms, effects in various models, and potential therapeutic applications.

AZ1 exerts its inhibitory effects on USP25 and USP28 through a specific binding mechanism. Structural studies reveal that AZ1 binds to a conserved cleft between the thumb and palm regions of these enzymes, preventing conformational changes necessary for substrate binding. The compound's bromophenyl moiety plays a crucial role in establishing hydrophobic interactions that stabilize the binding within the active site .

Binding Characteristics

- IC50 Values :

- USP28: 0.6 µM

- USP25: 0.7 µM

- Selectivity : AZ1 shows high selectivity for USP25 and USP28 over other DUB family members, with IC50 values exceeding 100 µM for other tested DUBs .

Anti-Cancer Effects

AZ1 has demonstrated significant anti-cancer properties in various studies:

- Tumor Growth Suppression : In murine models of squamous cell carcinoma (SCC), AZ1 treatment resulted in reduced tumor size and number. It was shown to downregulate proteins involved in DNA replication while upregulating DNA damage sensors, indicating a shift in cellular stress response pathways .

- Colorectal Cancer Models : In colon carcinoma cells, AZ1 treatment led to a dose-dependent reduction in c-Myc levels and induced cell death with EC50 values ranging from 18 to 20 µM .

Neurological Benefits

AZ1 also exhibits neuroprotective effects:

- Alzheimer’s Disease Model : In the 5xFAD mouse model of Alzheimer's disease, AZ1 reduced amyloid burden and attenuated microglial activation, which are critical factors in neuroinflammation associated with Alzheimer's pathology .

Inflammatory Response Modulation

AZ1 has been shown to modulate inflammatory responses:

- Intestinal Inflammation : In models of bacterial infection-induced inflammation, AZ1 inhibited USP25 activity, which resulted in enhanced immune responses and suppression of inflammation linked to intestinal cancer .

Case Studies

Selectivity and Efficacy

High-throughput screening has confirmed that AZ1 exhibits potent inhibitory activity against both USP25 and USP28 while maintaining selectivity over other DUBs. The compound's efficacy was validated through various assays showing non-competitive inhibition characteristics .

Cellular Impact

In cellular assays, AZ1 treatment led to significant changes in protein expression profiles associated with cell cycle progression and DNA damage repair mechanisms. Notably, the compound's effects were more pronounced in SCC lines expressing ΔNp63 compared to those lacking this protein .

特性

IUPAC Name |

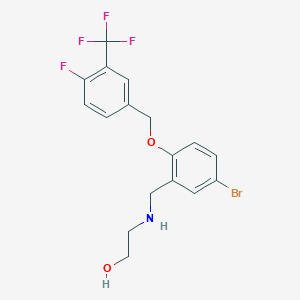

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSFXDGKQYOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。